molecular formula C12H10Cl3N3O B213518 4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B213518
M. Wt: 318.6 g/mol
InChI Key: DLIXNWCWKRAIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as CDCP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. CDCP has been shown to have anti-inflammatory, analgesic, and anticancer properties, making it a promising candidate for drug development.

Mechanism of Action

4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exerts its effects by inhibiting the activity of the enzyme COX-2. COX-2 is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, 4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide reduces the production of prostaglandins, resulting in anti-inflammatory and analgesic effects.
In addition, 4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This leads to the activation of enzymes that degrade the cellular components, resulting in cell death.
Biochemical and Physiological Effects:
4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. 4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been shown to reduce pain perception by inhibiting the activity of nociceptive neurons.
In addition, 4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. This leads to the activation of enzymes that degrade the cellular components, resulting in cell death.

Advantages and Limitations for Lab Experiments

4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several advantages as a research tool. It is a potent inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in various biological processes. 4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been found to have anticancer properties, making it a promising candidate for drug development.
However, there are also limitations to the use of 4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in lab experiments. It has been found to have low solubility in water, which can limit its bioavailability. In addition, 4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.

Future Directions

There are several future directions for research on 4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of 4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. Another area of research is the investigation of the anticancer properties of 4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide and its potential use in cancer therapy.
In addition, further research is needed to understand the mechanism of action of 4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide and its effects on various biological processes. This can lead to the development of new drugs and therapies for a range of inflammatory and cancer-related conditions.
Conclusion:
In conclusion, 4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and anticancer properties, making it a promising candidate for drug development. 4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exerts its effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. While there are limitations to the use of 4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in lab experiments, further research on its mechanism of action and potential applications can lead to the development of new drugs and therapies.

Synthesis Methods

4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can be synthesized by a multistep procedure involving the reaction of 3,5-dichloroaniline with 1,3-dimethyl-5-pyrazolone, followed by chlorination and amidation. The final product is obtained after purification by recrystallization.

Scientific Research Applications

4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields of research. It has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. 4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been found to have analgesic properties by reducing pain perception.
In addition, 4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been investigated for its anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been found to enhance the effectiveness of chemotherapy drugs by sensitizing cancer cells to their effects.

properties

Product Name

4-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Molecular Formula

C12H10Cl3N3O

Molecular Weight

318.6 g/mol

IUPAC Name

4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H10Cl3N3O/c1-6-10(15)11(18(2)17-6)12(19)16-9-4-7(13)3-8(14)5-9/h3-5H,1-2H3,(H,16,19)

InChI Key

DLIXNWCWKRAIQV-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C

Origin of Product

United States

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